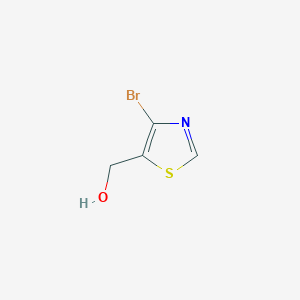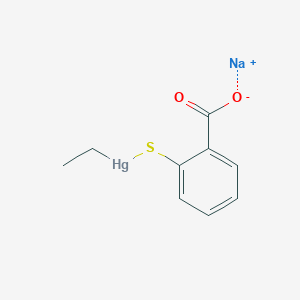
(5-Bromo-2-fluorophenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(5-Bromo-2-fluorophenyl)hydrazine hydrochloride" is a derivative of phenylhydrazine, which is a class of organic compounds containing a phenyl ring attached to a hydrazine moiety. The presence of bromo and fluoro substituents on the phenyl ring can significantly alter the chemical and physical properties of the compound, making it a potential intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in several studies. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, was achieved through the condensation of picryl chloride with hydrazine hydrate . Similarly, 5-Bromo-2-methyl phenylhydrazine hydrochloride was synthesized from p-toluidines through a series of reactions including nitration, Sandmeyer reaction, nitro reduction, diazotization, and reduction, with an overall yield of 30% . These methods could potentially be adapted for the synthesis of "(5-Bromo-2-fluorophenyl)hydrazine hydrochloride" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenylhydrazine derivatives can be complex, as demonstrated by the X-ray analysis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, which showed that even minor substitutions can lead to significant changes in crystal packing . The molecular structure of "(5-Bromo-2-fluorophenyl)hydrazine hydrochloride" would likely be influenced by the electron-withdrawing effects of the bromo and fluoro substituents, which could affect the molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Phenylhydrazine derivatives are known to undergo various chemical reactions. For example, 2-bromo-5-fluorobenzoyl hydrazine reacted with aromatic aldehydes to produce corresponding hydrazones, which upon cyclization with propanoic anhydride yielded 1,3,4-oxadiazoline derivatives . The reactivity of "(5-Bromo-2-fluorophenyl)hydrazine hydrochloride" would be expected to be similar, allowing for the formation of various heterocyclic compounds and other derivatives through reactions with different electrophiles.
Physical and Chemical Properties Analysis
The physical properties of phenylhydrazine derivatives can vary widely. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine was reported to be in the range of 59-60°C . The introduction of bromo and fluoro substituents in "(5-Bromo-2-fluorophenyl)hydrazine hydrochloride" would likely influence its melting point, solubility, and stability. The chemical properties, such as reactivity and selectivity, would also be affected by these substituents due to their influence on the electron density of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Hydrazine Detection
A notable application of related hydrazine compounds is in the development of fluorescence probes. For instance, a ratiometric fluorescent probe designed for the detection of hydrazine (N2H4) in biological and water samples utilized a specific structural moiety for hydrazine recognition. This probe demonstrated low cytotoxicity, high cell permeability, and was capable of quantitatively determining hydrazine in environmental water systems, as well as visualizing exogenous N2H4 in cell and zebrafish models through fluorescence imaging (Zhu et al., 2019).
Synthesis of Chemical Derivatives
Hydrazine derivatives, including those related to (5-Bromo-2-fluorophenyl)hydrazine hydrochloride, are used in the synthesis of a variety of chemical compounds. For example, the synthesis and structural characterization of 2-aryl-3-N-propanoyl-5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazoline derivatives involved the condensation of 2-bromo-5-fluorobenzoyl hydrazine with aromatic aldehydes, highlighting the reactivity and utility of such hydrazine derivatives in creating structurally diverse compounds with potential biological activities (Sheng-ping, 2006).
Advanced Material Synthesis
Hydrazine compounds are instrumental in the synthesis of advanced materials with unique properties. The hydrothermal synthesis of new acylhydrazone Cu(II) complexes from derivatives of hydrazine showcased the potential for creating materials with enhanced fluorescence properties, which could have implications in materials science and sensor technology (Chang-zheng, 2012).
Antimicrobial and Anti-inflammatory Activities
Research into the antimicrobial and anti-inflammatory activities of hydrazine derivatives reveals the potential for developing new therapeutic agents. For example, the synthesis of halogenated anilin-yl-substituted thiazolidin-4-one derivatives from 3-chloro-4-fluoro phenyl hydrazine demonstrated significant antimicrobial activities, suggesting the value of such compounds in medicinal chemistry (Dinnimath et al., 2011).
Corrosion Inhibition
Hydrazine derivatives are also studied for their applications in corrosion inhibition. The adsorption and corrosion inhibitive properties of synthesized hydrazine compounds on steel surfaces in acidic environments indicate their potential utility in industrial applications to protect metals from corrosion (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
(5-bromo-2-fluorophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCZMAWLMHZGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378431 |
Source


|
| Record name | 5-Bromo-2-fluorophenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorophenylhydrazine hydrochloride | |
CAS RN |
214916-08-2 |
Source


|
| Record name | 5-Bromo-2-fluorophenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














